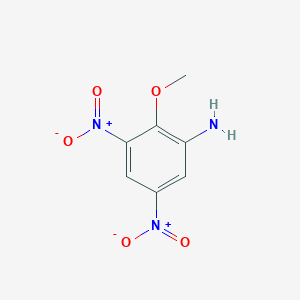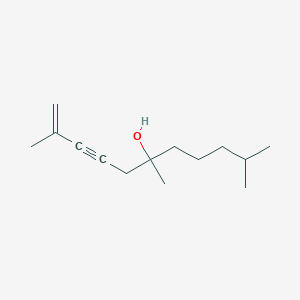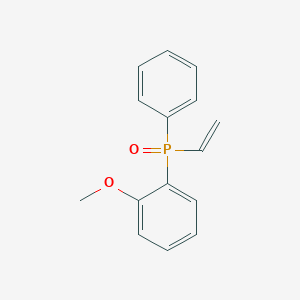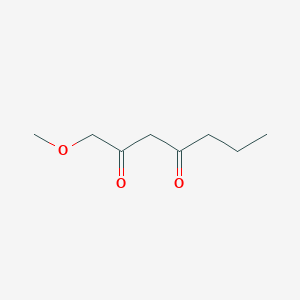
2-Methoxy-3,5-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3,5-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The methoxy group (-OCH3) at the 2-position further distinguishes this compound. Dinitroanilines are known for their applications in various industrial processes, including the production of dyes and herbicides .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-3,5-dinitroaniline typically involves nitration reactions. One common method is the nitration of 2-methoxyaniline (o-anisidine) using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring .
Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to maintain consistent quality and yield. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
2-Methoxy-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of 2-methoxy-3,5-diaminoaniline .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3,5-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides, where it acts as a microtubule inhibitor, disrupting cell division in target organisms
Wirkmechanismus
The primary mechanism of action of 2-Methoxy-3,5-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of the mitotic spindle apparatus leads to cell cycle arrest at metaphase, ultimately resulting in cell death. This mechanism is similar to that of other dinitroaniline herbicides, which are used to control weed growth by inhibiting root and shoot development .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3,5-dinitroaniline can be compared with other dinitroaniline compounds, such as:
2,4-Dinitroaniline: Lacks the methoxy group and has different reactivity and applications.
3,5-Dinitroaniline: Similar structure but without the methoxy group, leading to different chemical properties and uses.
2,6-Dinitroaniline: Different positioning of nitro groups, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
114168-47-7 |
|---|---|
Molekularformel |
C7H7N3O5 |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
2-methoxy-3,5-dinitroaniline |
InChI |
InChI=1S/C7H7N3O5/c1-15-7-5(8)2-4(9(11)12)3-6(7)10(13)14/h2-3H,8H2,1H3 |
InChI-Schlüssel |
SZBYMOUYGPKBTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)


![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)

![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
